molecular formula C20H19N5O2 B10982715 N-(1H-benzimidazol-2-ylmethyl)-4-(4-hydroxyquinazolin-2-yl)butanamide

N-(1H-benzimidazol-2-ylmethyl)-4-(4-hydroxyquinazolin-2-yl)butanamide

Katalognummer: B10982715
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: HUFRCPTZMGTCSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is a complex organic compound that features both benzimidazole and quinazoline moieties. These structures are known for their biological activity and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Formation of the Quinazoline Moiety: This can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reaction: The benzimidazole and quinazoline intermediates can be coupled using a suitable linker, such as a butanamide chain, under appropriate conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or quinazoline rings.

    Reduction: Reduction reactions could target the carbonyl group in the quinazoline moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could be explored as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Receptor Binding: Exploration of its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential therapeutic applications, particularly in the treatment of diseases where benzimidazole and quinazoline derivatives have shown efficacy.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its target, such as inhibition of enzyme activity or receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib.

Uniqueness

N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is unique due to its combination of benzimidazole and quinazoline moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these structures.

Eigenschaften

Molekularformel

C20H19N5O2

Molekulargewicht

361.4 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide

InChI

InChI=1S/C20H19N5O2/c26-19(21-12-18-23-15-8-3-4-9-16(15)24-18)11-5-10-17-22-14-7-2-1-6-13(14)20(27)25-17/h1-4,6-9H,5,10-12H2,(H,21,26)(H,23,24)(H,22,25,27)

InChI-Schlüssel

HUFRCPTZMGTCSU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.